molecular formula C18H18N4O3S3 B2808586 2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide CAS No. 1242912-75-9

2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2808586
CAS RN: 1242912-75-9
M. Wt: 434.55
InChI Key: UYWQUGJRPXQNTQ-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide” is a type of thioxopyrimidine . Thioxopyrimidines and their condensed analogs are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Scientific Research Applications

Heterocyclic Compounds and Drug Design

Heterocyclic compounds, such as thiophene and pyrimidine derivatives, are foundational in medicinal chemistry for the development of pharmaceutical agents. The thiophene and pyrimidine moieties present in the compound suggest its potential utility in drug design and synthesis. Thiophene analogs, for instance, have been synthesized and evaluated for potential carcinogenicity, indicating the role of such structures in toxicity studies and the design of safer pharmaceutical agents (Ashby et al., 1978). Similarly, pyrimidine scaffolds are key precursors for medicinal and pharmaceutical industries, highlighting their importance in synthetic pathways for the development of bioactive molecules (Parmar et al., 2023).

Biogenic Amines in Biological Studies

The acetamide group in the compound points to its potential relevance in studies related to biogenic amines. Acetamide derivatives are crucial in understanding the biological effects and toxicity of various compounds, contributing to research on their safety and mechanisms of action in biological systems (Kennedy, 2001).

Potential Antitumor Activity

Compounds with similar structural features have been explored for their antitumor activities, especially focusing on the synthesis and pharmacological evaluation of novel therapeutic agents. The presence of heterocyclic rings and functional groups similar to those found in known anticancer agents suggests the potential exploration of 2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide in anticancer research. For example, hybrid catalysts have been used in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, indicating the compound's potential utility in the development of lead molecules for cancer treatment (Parmar et al., 2023).

properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S3/c1-11-6-12(2)8-13(7-11)21-15(23)10-27-18-20-9-14(17(19)22-18)28(24,25)16-4-3-5-26-16/h3-9H,10H2,1-2H3,(H,21,23)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWQUGJRPXQNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide

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